molecular formula C26H40O5 B601915 trans Latanoprost CAS No. 1235141-39-5

trans Latanoprost

Cat. No.: B601915
CAS No.: 1235141-39-5
M. Wt: 432.61
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Description

Contextualization within Prostaglandin (B15479496) F2α Analogs

Trans-Latanoprost, like its cis-isomer, is a synthetic analog of Prostaglandin F2α (PGF2α). hres.ca Prostaglandins (B1171923) are a group of physiologically active lipid compounds that perform diverse hormone-like functions in animals. britannica.comwikipedia.org Latanoprost (B1674536) was specifically designed as a phenyl-substituted analog of PGF2α to enhance its therapeutic properties for reducing intraocular pressure. akjournals.comresearchgate.net It functions as a selective agonist for the prostanoid FP receptor. hres.ca The core structure of these analogs is based on the parent PGF2α molecule, which features a cyclopentane (B165970) ring and two hydrocarbon chains. britannica.comwikipedia.org Trans-Latanoprost shares this fundamental architecture, classifying it within this important family of synthetic prostaglandin analogs. caymanchem.combertin-bioreagent.com

Isomeric Relationship with Latanoprost (cis-isomer)

The defining structural difference between trans-Latanoprost and Latanoprost lies in the geometry of a double bond within one of the hydrocarbon chains. akjournals.com Specifically, Latanoprost has a cis (or Z) configuration at the double bond between carbon atoms 5 and 6 of the heptenoic acid side chain. akjournals.comlabscoop.com In contrast, trans-Latanoprost, also referred to as 5,6-trans-Latanoprost or (5E)-Latanoprost, possesses a trans (or E) configuration at this same position. akjournals.comcaymanchem.comlabscoop.com This seemingly minor change in the spatial arrangement of the atoms results in a distinct molecule with different physical and potentially biological properties. vulcanchem.com This cis/trans isomerism is a critical factor in the pharmaceutical manufacturing and quality control of Latanoprost. akjournals.com

Table 1: Comparison of Latanoprost and trans-Latanoprost Properties

PropertyLatanoprost (cis-isomer)trans-Latanoprost
Systematic Namepropan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate nih.govpropan-2-yl (5E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate caymanchem.com
Molecular FormulaC₂₆H₄₀O₅ nih.govC₂₆H₄₀O₅ caymanchem.combiosynth.com
Molecular Weight432.6 g/mol nih.gov432.6 g/mol caymanchem.combiosynth.com
Double Bond at C5-C6cis (Z) akjournals.comtrans (E) akjournals.comlabscoop.com
CAS Number130209-82-4 nih.gov913258-34-1 caymanchem.com

Importance as a Related Substance and Impurity in Pharmaceutical Preparations

The primary significance of trans-Latanoprost stems from its status as a process-related impurity in the synthesis and manufacturing of Latanoprost. bertin-bioreagent.comebiohippo.com During the chemical synthesis of Latanoprost, the formation of the trans-isomer is often unavoidable, leading to its presence in the final bulk drug substance. akjournals.com Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), mandate strict control over the levels of such impurities to ensure the safety and efficacy of the final pharmaceutical product. mdpi.comuspnf.com

Research indicates that trans-Latanoprost can be present in commercial preparations of Latanoprost, with some reports suggesting levels between 2-5%. labscoop.comebiohippo.com Consequently, trans-Latanoprost serves as a critical analytical standard for the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), used for quality control. akjournals.comresearchgate.net These methods are essential for accurately detecting and quantifying the amount of the trans-isomer, ensuring that each batch of Latanoprost meets the required purity specifications. mdpi.comgoogle.com While there is speculation that the biological activity of trans-Latanoprost might be similar to the cis-isomer, specific published reports on its biological effects are lacking. bertin-bioreagent.comlabscoop.com Its control is therefore a matter of pharmaceutical quality and consistency.

Historical Context of Prostaglandin Research and Isomer Discovery

The journey of prostaglandins began in the 1930s when Swedish physiologist Ulf von Euler first identified these substances in human seminal fluid, mistakenly believing they originated from the prostate gland, hence the name. britannica.comacs.orgebsco.com For decades, their exact nature remained elusive. It was not until the pioneering work of Sune Bergström and Bengt Samuelsson in the 1960s that the chemical structures of key prostaglandins, like PGE and PGF, were elucidated, revealing they were derived from fatty acids like arachidonic acid. ebsco.comwikipedia.org This foundational work, which led to a shared Nobel Prize in 1982 with Sir John Vane, opened the door for chemists to synthesize these molecules. britannica.comebsco.com

The first total syntheses of prostaglandins like PGF2α were achieved in the late 1960s by E.J. Corey. wikipedia.org This advancement paved the way for the creation of synthetic analogs with modified structures to improve stability and target specific receptors. Latanoprost emerged from this era of research as a more stable, phenyl-substituted PGF2α analog designed for ophthalmic use. akjournals.comresearchgate.net The discovery and characterization of isomers like trans-Latanoprost are a direct consequence of the sophisticated analytical techniques developed to support and control these complex chemical syntheses, ensuring the purity and stereochemical integrity of the intended therapeutic molecule. akjournals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+/t21-,22-,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXICVAJURFBLW-QKMKSKRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Trans Latanoprost

Targeted Synthesis Pathways for trans-Latanoprost

The synthesis of trans-Latanoprost is intricately linked to the synthesis of Latanoprost (B1674536) itself, as it often arises as an isomer during the process. sioc-journal.cnresearchgate.net The core strategy for synthesizing Latanoprost and its isomers typically starts from a key intermediate known as the Corey lactone. google.comresearchgate.net This approach involves the sequential introduction of the ω-chain and the α-chain onto the cyclopentane (B165970) ring of the Corey lactone. google.com

Strategies for Stereoselective Synthesis of the 5,6-trans Isomer

While the primary goal in many syntheses is to produce the biologically active 5,6-cis isomer (Latanoprost), the formation of the 5,6-trans isomer is a notable aspect of the process. researchgate.netresearchgate.net The stereochemistry at the 5,6-position is established during the Wittig reaction, which is used to introduce the α-chain. researchgate.netgoogle.com The geometry of the resulting double bond (cis or trans) can be influenced by the reaction conditions and the specific Wittig reagent used. researchgate.net

Separation of the 5,6-trans isomer from the desired 5,6-cis isomer is a critical step and is typically achieved through chromatographic techniques such as normal-phase high-performance liquid chromatography (HPLC). sioc-journal.cnresearchgate.net The ability to isolate trans-Latanoprost allows for its specific study and characterization. medchemexpress.commedchemexpress.com

Utilization of Key Precursors and Reaction Steps

The synthesis of Latanoprost and its isomers, including the trans-isomer, relies on a series of well-established organic reactions.

Key Precursors:

Corey Lactone: This bicyclic lactone is a fundamental starting material, providing the correct stereochemistry for the cyclopentane core. google.comresearchgate.net It is often protected with groups like benzoyl (Bz) or p-phenyl-benzoyl (PPB). google.com

Key Reaction Steps:

Dess-Martin Oxidation: This reaction is used to oxidize the primary alcohol of the Corey lactone to an aldehyde, a necessary step for the introduction of the ω-chain. sioc-journal.cnresearcher.lifegoogle.com It is favored for its mild conditions and high efficiency. nih.govresearchgate.netrsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is employed to attach the ω-chain to the Corey aldehyde. sioc-journal.cngoogle.comoup.com It typically results in the formation of an E-alkene (trans), which is a key feature of the ω-chain. unimi.itasau.ru

Wittig Reaction: The Wittig reaction is crucial for introducing the α-chain by reacting a phosphorus ylide with the lactol derived from the modified Corey lactone. sioc-journal.cnresearchgate.netresearcher.life The conditions of this reaction can influence the cis/trans isomer ratio of the 5,6-double bond. researchgate.netgoogle.comnih.gov

Protecting Group Chemistry: Throughout the synthesis, various protecting groups are used to mask reactive functional groups. For example, hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TBS) or with a tetrahydropyranyl (THP) group. sioc-journal.cnresearchgate.netias.ac.in The carboxyl group of the α-chain may be protected as an ester. researchgate.net The strategic use and subsequent removal of these protecting groups are essential for the success of the synthesis.

Synthesis of trans-Latanoprost Analogs and Derivatives

The synthetic pathways developed for Latanoprost can be adapted to produce a wide range of analogs and derivatives, including those with the 5,6-trans configuration. By modifying the phosphonate (B1237965) reagent in the HWE reaction or the phosphorus ylide in the Wittig reaction, chemists can introduce different side chains. nih.govnih.gov The synthesis of various prostaglandin (B15479496) analogs, such as bimatoprost (B1667075) and travoprost, utilizes similar core strategies. researchgate.netunimi.it This modularity allows for the creation of a library of trans-Latanoprost analogs for further biological evaluation.

Role of trans-(15S)-Latanoprost in Broader Chemical Synthesis

While often considered an impurity in the synthesis of Latanoprost, the isolation of trans-Latanoprost and its diastereomer, (15S)-trans-Latanoprost, provides valuable chemical entities. google.com These compounds serve as important reference standards for analytical method development and validation, ensuring the purity of the final pharmaceutical product. mdpi.com Furthermore, the study of these isomers contributes to a deeper understanding of the structure-activity relationships within the prostaglandin family. ontosight.aiarvojournals.org The synthetic intermediates generated during the synthesis of trans-Latanoprost can also be utilized as building blocks for the creation of other complex molecules. researchgate.netoup.com

Structural Characterization and Isomeric Identification

Spectroscopic Characterization Techniques for trans-Latanoprost (e.g., NMR, IR, HRMS)

The definitive structure of trans-Latanoprost, a prostaglandin (B15479496) F2α analogue, is elucidated through a combination of sophisticated spectroscopic techniques. These methods provide a detailed fingerprint of the molecule, allowing for its unambiguous identification and characterization.

High-Resolution Mass Spectrometry (HRMS) establishes the elemental composition and molecular weight of trans-Latanoprost. The compound's molecular formula is confirmed as C₂₆H₄₀O₅, with a corresponding molecular weight of approximately 432.59 g/mol . biosynth.comvulcanchem.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is crucial for determining the connectivity and stereochemistry of the atoms within the molecule. sioc-journal.cnresearchgate.net While specific spectral data for trans-Latanoprost is not extensively detailed in the provided results, the characterization of its isomers, like Latanoprost (B1674536), relies heavily on these techniques to assign protons and carbons and to establish the relative stereochemistry of the cyclopentane (B165970) ring and its substituents. sioc-journal.cnresearchgate.net

Infrared (IR) spectroscopy complements these techniques by identifying the functional groups present in the molecule. sioc-journal.cnresearchgate.net The IR spectrum of trans-Latanoprost would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the ester carbonyl (C=O) group, and the carbon-carbon double bond (C=C).

Interactive Table: Spectroscopic Data for Latanoprost Isomers

While specific data for trans-Latanoprost is limited in the search results, the following table illustrates the types of data obtained from these techniques for prostaglandin analogues.

Spectroscopic TechniqueInformation ProvidedTypical Observations for Prostaglandin Analogues
¹H NMR Provides information on the chemical environment and connectivity of hydrogen atoms.Complex multiplets for the cyclopentane ring protons, signals for the olefinic protons of the side chains, and characteristic signals for the phenyl and isopropyl groups.
¹³C NMR Reveals the number and type of carbon atoms in the molecule.Signals corresponding to the ester carbonyl carbon, olefinic carbons, carbons of the cyclopentane ring, and the phenyl and isopropyl groups.
IR Identifies functional groups present in the molecule.Broad absorption for -OH stretching, strong absorption for C=O stretching of the ester, and absorption for C=C stretching.
HRMS Determines the exact molecular weight and elemental formula.Provides a highly accurate mass measurement, confirming the molecular formula.

Differentiation from Latanoprost (cis-isomer) and Other Related Isomers

The primary challenge in the analysis of trans-Latanoprost is its separation and differentiation from its geometric and stereoisomers, most notably Latanoprost (the cis-isomer). researchgate.netakjournals.com Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for this purpose. sioc-journal.cnresearchgate.netakjournals.com

Stereochemical Elucidation of the Double Bond Configuration

The stereochemistry of this double bond is typically determined during the synthesis process through stereoselective reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which can be controlled to favor the formation of either the cis or trans isomer. sioc-journal.cn Spectroscopic techniques, particularly ¹H NMR, can be used to confirm the configuration. The coupling constants (J-values) between the vinyl protons are characteristically different for cis and trans isomers.

Identification of Other Latanoprost Isomers (e.g., 15(S)-Latanoprost, Enantiomers)

Beyond the cis-trans isomerism of the double bond, other stereoisomers of Latanoprost can exist, which may be present as impurities in the bulk drug substance. researchgate.netakjournals.com These include:

15(S)-Latanoprost: This is an epimer of Latanoprost where the stereochemistry of the hydroxyl group at the C-15 position on the ω-chain is inverted from the (R) configuration to the (S) configuration. sioc-journal.cnresearchgate.netakjournals.com

Enantiomers: The enantiomer of Latanoprost is its non-superimposable mirror image. nih.govresearchgate.net

Trans Isomers: In addition to the primary 5,6-trans isomer, other trans isomers, such as the 15(S)-trans isomer and the 15(R)-trans isomer (which is trans-Latanoprost), can also be present. google.com

The separation and identification of these closely related isomers are critical for ensuring the purity and quality of Latanoprost. researchgate.net Validated HPLC methods, often employing chiral columns or specific mobile phases, have been developed to separate Latanoprost from its various isomers, including 15(S)-Latanoprost, 5,6-trans-Latanoprost, and its enantiomer. researchgate.netakjournals.comnih.govresearchgate.net These methods are crucial for quality control in pharmaceutical manufacturing. researchgate.net

Interactive Table: Key Latanoprost Isomers

Isomer NameKey Structural Difference from LatanoprostMethod of Differentiation
trans-Latanoprost (5,6-trans-Latanoprost) trans (E) configuration of the C5-C6 double bond. researchgate.netakjournals.comHPLC, ¹H NMR. sioc-journal.cnresearchgate.netakjournals.com
15(S)-Latanoprost (S) configuration at the C-15 hydroxyl group. researchgate.netakjournals.comHPLC (often with chiral columns). researchgate.netakjournals.com
Latanoprost Enantiomer Non-superimposable mirror image of the entire molecule. nih.govresearchgate.netChiral HPLC. nih.govresearchgate.net

Advanced Analytical Methods for Quantification and Purity Assessment

Chromatographic Techniques for Separation and Quantitation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of latanoprost (B1674536) and its related substances, including the trans-isomer. akjournals.com The versatility of HPLC allows for the use of diverse column chemistries to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) with Diverse Column Chemistries

The separation of latanoprost and its isomers, such as 15(S)-latanoprost and 5,6-trans-latanoprost, can be challenging due to their structural similarities. akjournals.comresearchgate.net To address this, various HPLC column chemistries have been explored.

Chiral Columns: The stereoisomeric nature of latanoprost and its impurities necessitates the use of chiral stationary phases for effective separation. A combined system employing a chiral column with a cyano column has been successfully used to separate latanoprost isomers. mdpi.com One specific method utilized a Sugar Chiral C18 column to achieve good resolution between 5,6-trans-Latanoprost and 15S-Latanoprost. chinjmap.com

Cyano Columns: Cyano-bonded phases offer unique selectivity for separating structurally similar compounds. A reverse-phase cyano column (Hypersil BDS CN) has been employed under gradient elution conditions to separate latanoprost and its impurities. researchgate.netrsc.org This type of column is particularly useful for extending the retention of certain related substances. mdpi.com

Reverse-Phase Columns: Conventional reverse-phase columns, such as C18, are also widely used for the analysis of latanoprost. researchgate.net However, for the separation of geometric isomers like trans-latanoprost, normal-phase chromatography has been suggested as a more suitable alternative due to the highly lipophilic character of latanoprost. akjournals.commdpi.com Despite this, some reverse-phase methods have been developed. For instance, a simple and rapid RP-18 method has been reported for the quantification of latanoprost and its primary metabolite. researchgate.net

A summary of different column types and their applications in latanoprost analysis is provided in the table below.

Column TypeApplicationReference
Chiral and Cyano (combined)Separation of latanoprost isomers mdpi.com
Sugar Chiral C18Resolution of 5,6-trans-Latanoprost and 15S-Latanoprost chinjmap.com
Reverse-Phase CyanoSeparation of latanoprost and its impurities researchgate.netrsc.org
NH2 ColumnBaseline separation of latanoprost and its isomers akjournals.comresearchgate.net
Reverse-Phase C18Quantification of latanoprost researchgate.net

Integration with Spectroscopic Detectors

To enhance the sensitivity and specificity of detection, HPLC systems are commonly coupled with various spectroscopic detectors.

UV Detection: Ultraviolet (UV) detection is a widely used and straightforward method for the quantification of latanoprost. researchgate.net Detection is often performed at wavelengths around 210 nm or 200 nm, where latanoprost exhibits absorbance. mdpi.comchinjmap.com Some methods utilize a wavelength gradient, for instance between 295 nm and 210 nm, to optimize the detection of different compounds. researchgate.netrsc.org

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful tool for the identification and quantification of latanoprost and its impurities at very low levels. mdpi.com HPLC-MS/MS, operating in multiple reaction monitoring (MRM) mode, offers high selectivity and sensitivity. mdpi.com This technique has been used to analyze latanoprost and its primary degradation product, latanoprost free acid, confirming the identity of the eluted compounds through their mass spectra and fragmentation patterns. nih.gov

Method Validation and Robustness Studies

The validation of analytical methods is a crucial step to ensure their reliability and accuracy for their intended purpose. akjournals.com

Specificity and Selectivity for Isomeric Separation

A key aspect of method validation for latanoprost analysis is demonstrating the specificity and selectivity for separating its various isomers, including trans-latanoprost. akjournals.commdpi.com This is essential to ensure that the method can accurately quantify the main compound without interference from its closely related isomers. mdpi.comresearchgate.net Methods have been developed that successfully achieve baseline separation of latanoprost from its 15(S)-isomer and the 5,6-trans-isomer. akjournals.comresearchgate.net The specificity is often confirmed by comparing the retention times and UV spectra of the analyte with those of reference standards and by analyzing spiked samples. mdpi.com

Limits of Detection and Quantification for trans-Latanoprost

Determining the limits of detection (LOD) and quantification (LOQ) is essential for assessing the sensitivity of an analytical method, particularly when analyzing impurities at trace levels. researchgate.net For trans-latanoprost, a quantitative limit of 0.025 μg/mL has been reported, with a signal-to-noise ratio of 10:1. google.com Another study reported LOD and LOQ values for latanoprost as 0.025 µg/mL and 0.35 µg/mL, respectively. mdpi.comresearchgate.netdntb.gov.uaresearcher.lifenih.govresearchgate.net A different method for determining related substances in latanoprost eye drops reported a limit of quantitation for 5,6-trans-Latanoprost of 0.13 μg·ml-1. chinjmap.com

The following table summarizes the reported LOD and LOQ values for latanoprost and its trans-isomer.

AnalyteLODLOQReference
trans-Latanoprost-0.025 μg/mL google.com
Latanoprost0.025 µg/mL0.35 µg/mL mdpi.comresearchgate.netdntb.gov.uaresearcher.lifenih.govresearchgate.net
5,6-trans-Latanoprost-0.13 μg·ml-1 chinjmap.com

Trace Analysis of trans-Latanoprost as an Impurity

The trans-isomer of latanoprost is considered an impurity that can arise during the synthesis process. akjournals.comgoogle.comepo.org Therefore, sensitive analytical methods are required for its detection and quantification at trace levels to ensure the quality and safety of the final drug product. google.com The formation of diastereoisomeric impurities, including the 15-(R)-5,6-trans isomer and the 15-(S)-5,6-trans isomer, is a known issue in the synthesis of latanoprost. google.comepo.orggoogleapis.com High-performance liquid chromatography is a key technique for the purification of latanoprost from these isomers. google.comepo.org The development of methods with low detection and quantification limits is crucial for controlling the levels of these impurities in the final product. google.com

Comparative Analytical Methodologies for Prostaglandin (B15479496) Analogs

The quantification and purity assessment of prostaglandin F2α (PGF2α) analogs, such as latanoprost, are critical for ensuring the quality of pharmaceutical formulations. europeanpharmaceuticalreview.com These compounds are often present in low concentrations and can have structurally similar isomers and degradation products, including the trans-latanoprost isomer. akjournals.comresearchgate.net Therefore, highly selective and sensitive analytical methods are required. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) detection, and the more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mdpi.comsciex.com

High-Performance Liquid Chromatography is a cornerstone for the analysis of prostaglandin analogs in both bulk drug substances and finished pharmaceutical products. mdpi.com Various HPLC modes have been developed to achieve effective separation of latanoprost from its key isomers, namely the 15(S)-epimer and the 5,6-trans isomer. akjournals.com

Normal-Phase HPLC (NP-HPLC) has proven effective for separating these closely related isomers. One study successfully achieved baseline separation of latanoprost, 15(S)-latanoprost, and 5,6-trans-latanoprost using an amino (NH2) column. akjournals.comresearchgate.net In contrast, reversed-phase HPLC (RP-HPLC) is generally considered unsuitable for separating these specific geometric isomers but is widely used for quantifying latanoprost and its primary degradation product, latanoprost acid, in stability studies. akjournals.comrsc.org

To overcome the challenges of separating multiple related substances, more complex RP-HPLC methods have been developed. For instance, a stability-indicating method utilizing a cyano column under gradient elution conditions can simultaneously quantify latanoprost, its impurities, and other active ingredients like timolol. rsc.org Another advanced method uses a combined system of chiral and cyano columns to resolve latanoprost from its enantiomer and the 5,6-trans isomer, among other related substances. mdpi.comnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly enhanced selectivity and sensitivity compared to LC-UV methods. sciex.com This technique is particularly valuable for analyzing complex biological matrices or when extremely low quantification limits are necessary. mdpi.comulisboa.pt LC-MS/MS can differentiate between isobaric compounds—molecules with the same nominal mass—such as prostaglandin isomers, which may be difficult to resolve chromatographically. sciex.com The development of methods combining HPLC with tandem mass spectrometry has enabled the rapid and specific determination of various prostaglandins (B1171923) and their metabolites in diverse samples. mdpi.comrsc.org

Detailed Research Findings

Research has focused on developing robust, stability-indicating methods capable of separating and quantifying the active pharmaceutical ingredient (API) from all potential impurities.

A key challenge is the separation of the cis (Z) and trans (E) isomers of the double bond at the C5-C6 position. akjournals.com An NP-HPLC method demonstrated successful separation on an NH2 column with a mobile phase of heptane–2-propanol–acetonitrile. akjournals.comresearchgate.net Another approach used a non-chiral silica (B1680970) gel column with a specific eluent mixture to achieve a latanoprost purity of over 99.8%, with undesired isomers below 0.1%. google.com

For comprehensive impurity profiling in ophthalmic solutions, a versatile RP-HPLC method was developed using a cyano column. rsc.org This method could separate latanoprost, timolol, the preservative benzalkonium chloride, and their respective impurities and degradation products within a single run. rsc.org The method achieved a limit of quantification (LOQ) of 0.018 µg/mL for an unknown latanoprost impurity. rsc.org

More recent developments include a chromatographic method using a combined stationary system of chiral and cyano columns with reverse-phase gradient elution. mdpi.com This method successfully separates latanoprost from (15S)-latanoprost, the latanoprost enantiomer, and 5,6-trans latanoprost. mdpi.com It demonstrated linearity for latanoprost between 40–60 µg/mL and had a limit of detection (LOD) and LOQ of 0.025 µg/mL and 0.35 µg/mL, respectively. mdpi.comnih.gov

The power of LC-MS/MS is highlighted in its ability to resolve challenging isobaric isomers like Prostaglandin F2α and 8-iso-Prostaglandin F2α. sciex.com By using differential mobility separation (DMS) prior to mass spectrometry, these isomers can be fully separated, potentially reducing the need for long chromatographic run times. sciex.com Another LC-MS/MS method for quantifying 8-iso-PGF2α in urine achieved an impressive LOD of 0.015 ng/mL. mdpi.com

The following tables provide a comparative overview of different analytical methodologies.

Comparative HPLC Methodologies for Latanoprost and Its Isomers
Method TypeColumnMobile PhaseDetectionAnalytes SeparatedKey FindingsReference
NP-HPLCNH2 ColumnHeptane–2-propanol–acetonitrile (93:6:1 v/v) with waterUVLatanoprost, 15(S)-latanoprost, 5,6-trans-latanoprostAchieved baseline separation of all three isomers. akjournals.com
RP-HPLC (Stability-Indicating)Cyano (Hypersil BDS CN, 250 x 4.6 mm, 5 µm)Gradient; Phosphate (B84403) buffer (pH 3.2), acetonitrile, and methanolUV (210 nm & 295 nm)Latanoprost, Timolol, Benzalkonium chloride, and related impuritiesLOQ for latanoprost unknown impurity: 0.018 µg/mL. rsc.org
RP-HPLC (Isomer & Enantiomer Separation)Combined Chiral and Cyano ColumnsReverse-phase gradient elutionUV (210 nm)Latanoprost, (15S)-latanoprost, Latanoprost enantiomer, 5,6-trans latanoprostLOD for Latanoprost: 0.025 µg/mL; LOQ: 0.35 µg/mL. mdpi.com
NP-HPLC (Purification)Silica Gel (Waters Spherisorb)Isocratic; Hydrocarbon:alcohol:acetonitrile (90-96% : 2-6% : 2-4%)Not specifiedLatanoprost from 15(S)-cis, 15(S)-trans, and 15(R)-trans isomersAchieved >99.8% latanoprost purity. google.com
RP-UPLC (Stability-Indicating)BEH C18 (50 mm × 2.8 mm, 1.8 µm)Isocratic; Water:methanol (70:30 v/v)UV (220 nm)Netarsudil and LatanoprostRapid separation with retention times of 1.448 min (Netarsudil) and 1.868 min (Latanoprost). greenpharmacy.info
Comparative LC-MS/MS Methodologies for Prostaglandin Analogs
Method TypeColumnDetectionAnalytes QuantifiedMatrixKey FindingsReference
HPLC-MS/MSHypersil Gold C18Tandem MSProstaglandin D2 (PGD2), Prostaglandin E2 (PGE2)Mouse Ear TissueLOD: 0.4 ng/mL for each prostaglandin. rsc.org
PFSPE-HPLC-MS/MSNot specifiedTandem MS8-iso-prostaglandin F2αUrineLOD: 0.015 ng/mL; LOQ: 0.05 ng/mL. Rapid sample processing. mdpi.com
LC-MS/MS with DMSPhenomenex Kinetex C18Tandem MS with Differential Mobility SeparationProstaglandin F2α, 8-iso-prostaglandin F2αStandard SolutionsComplete separation of isobaric isomers post-LC column. sciex.com
HPLC-MS/MSNot specifiedTandem MSBimatoprost (B1667075), Latanoprost, TravoprostCosmetic SerumsSimple extraction and sensitive quantification. mdpi.com

Mechanistic Investigations in Preclinical and in Vitro Models

Receptor Binding and Agonistic Activity Profile of trans-Latanoprost

There are no specific published in vitro studies detailing the interaction of trans-Latanoprost with the prostanoid FP receptor.

In contrast, its isomer, latanoprost (B1674536) , is well-characterized as a selective prostanoid FP receptor agonist. tandfonline.comakjournals.com Latanoprost is an isopropyl ester prodrug that is hydrolyzed by esterases in the cornea to its biologically active form, latanoprost acid. caymanchem.comnih.gov The free acid form demonstrates a high affinity for the human recombinant FP receptor. caymanchem.com In fact, the free acid of latanoprost is approximately 200 times more potent as a ligand for the human recombinant FP receptor than its isopropyl ester prodrug form. caymanchem.combertin-bioreagent.com The activation of FP receptors is a critical step in its mechanism of action. akjournals.comhres.ca

There are no published studies that directly compare the receptor selectivity of trans-Latanoprost with its cis-isomer, latanoprost.

Latanoprost acid is recognized for its high selectivity for the FP receptor. arvojournals.org Its agonistic activity is potent at the FP receptor, while it exhibits significantly less activity at other prostanoid receptors such as EP1, EP3, EP2, DP, IP, and TP. arvojournals.org This selectivity is a key feature that contributes to its therapeutic profile. The interaction of latanoprost with the FP receptor has been confirmed in various ocular tissues, including human iridial melanocytes. hres.camyalcon.com

Interactive Data Table: Receptor Binding Profile of Latanoprost Acid

Receptor SubtypeAgonist Activity
FP Full Agonist
EP1 Weak/Partial Agonist
EP3 Weak/Partial Agonist
EP2 No/Weak Effect
DP No/Weak Effect
IP No/Weak Effect
TP No/Weak Effect
This table summarizes the known receptor activity of latanoprost acid, the active form of latanoprost. Data for trans-Latanoprost is not available. arvojournals.org

Prostanoid FP Receptor Interaction Studies (In Vitro)

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

Specific data on how trans-Latanoprost modulates extracellular matrix (ECM) remodeling pathways is not available in published literature.

Conversely, the effects of latanoprost on ECM remodeling are extensively documented. Latanoprost is known to alter the ECM in the ciliary muscle and trabecular meshwork. nichigan.or.jpnih.gov In in vitro studies using human ciliary muscle cells, latanoprost has been shown to reduce the expression of several ECM components, including collagens I, III, and IV, as well as fibronectin, laminin, and hyaluronan. nih.gov This remodeling of the ECM is believed to be a primary mechanism by which it increases uveoscleral outflow of aqueous humor. tandfonline.comnih.gov Studies on human trabecular meshwork cells have also indicated that latanoprost can influence ECM components, suggesting a role in modulating the conventional outflow pathway as well. mdpi.com

There are no specific studies on the regulation of matrix metalloproteinase (MMP) expression and activity by trans-Latanoprost .

The influence of latanoprost on MMPs is a key aspect of its mechanism of action. In in vitro studies, latanoprost has been demonstrated to increase the expression and release of several MMPs from ocular cells. For instance, in human ciliary smooth muscle cells, latanoprost treatment leads to an increase in MMP-2 and MMP-3. nih.gov In human nonpigmented ciliary epithelial cells, latanoprost upregulates MMP-1 expression. nih.gov Furthermore, in human trabecular meshwork cells, latanoprost has been found to increase the mRNA expression of MMP-1, MMP-3, MMP-17, and MMP-24. nih.govarvojournals.org This upregulation of MMPs, which are enzymes that degrade ECM components, is consistent with the observed ECM remodeling. arvojournals.orgmdpi.com

Interactive Data Table: Effect of Latanoprost on MMP and TIMP Expression in Human Trabecular Meshwork Cells

GeneEffect of Latanoprost
MMP-1 Increased Expression
MMP-3 Increased Expression
MMP-11 Decreased Expression
MMP-15 Decreased Expression
MMP-17 Increased Expression
MMP-24 Increased Expression
TIMP-2 Increased Expression
TIMP-3 Increased Expression
TIMP-4 Increased Expression
This table summarizes the observed changes in mRNA expression of various Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs) in human trabecular meshwork cells following treatment with latanoprost. nih.govarvojournals.org Data for trans-Latanoprost is not available.

There are no preclinical animal model studies available that specifically investigate the effects of trans-Latanoprost on aqueous humor outflow pathways.

Preclinical studies in various animal models have been crucial in elucidating the effects of latanoprost on aqueous humor dynamics. In monkeys, latanoprost has been shown to primarily increase the uveoscleral outflow of aqueous humor, with little to no effect on trabecular outflow or aqueous humor production. hres.caarvojournals.org This effect is thought to be mediated by the remodeling of the ECM in the ciliary muscle, which reduces the resistance to fluid flow through the uveoscleral pathway. nih.gov In mice, a single application of latanoprost was found to be associated with a significant increase in total outflow facility. arvojournals.orgnih.gov These animal models have been instrumental in understanding the primary mechanism of action of latanoprost. myalcon.comresearchgate.net

Regulation of Matrix Metalloproteinase Expression and Activity

Enzymatic Transformation and Metabolite Formation (Preclinical)

trans-Latanoprost, like its clinically utilized isomer latanoprost, is an isopropyl ester prodrug. medcentral.commedchemexpress.com This structural design facilitates its absorption through the cornea due to increased lipophilicity. medcentral.com Preclinical and in vitro models have demonstrated that upon topical administration, the prodrug undergoes rapid and extensive hydrolysis. arvojournals.orgentokey.comhres.ca This bioactivation is catalyzed by esterase enzymes that are abundantly present in ocular tissues, particularly the cornea. medchemexpress.comnih.govnih.govresearchgate.netnih.gov

The enzymatic reaction involves the cleavage of the isopropyl ester group at the C-1 carboxyl terminus. medcentral.commdpi.com This process converts the inactive trans-latanoprost ester into its biologically active free acid form, trans-latanoprost acid. caymanchem.combertin-bioreagent.com Studies on the analogous compound, latanoprost, show that this hydrolysis is efficient and largely complete as the drug passes through the cornea, with the active acid being the primary form detected in the aqueous humor. medcentral.comarvojournals.orghres.canih.gov The rate of hydrolysis is highest in the cornea, choroid, and ciliary body. arvojournals.orgnih.gov This conversion is a critical step, as the free acid form possesses a significantly higher affinity for the target prostaglandin (B15479496) FP receptor. mdpi.comcaymanchem.com

Table 1: Ocular Tissues with High Esterase Activity for Latanoprost Hydrolysis Based on preclinical studies with the cis-isomer, latanoprost, which informs the expected behavior of trans-Latanoprost.

Tissue Relative Hydrolysis Rate Reference
Cornea High arvojournals.orgnih.gov
Choroid High arvojournals.orgnih.gov
Ciliary Body High arvojournals.org
Conjunctiva High arvojournals.org
Aqueous Humor Low arvojournals.orgnih.gov

Following the initial hydrolysis in the eye, the active trans-latanoprost acid that reaches systemic circulation undergoes further metabolism, primarily in the liver. nih.govrxlist.comrxlist.com The principal metabolic pathway is fatty acid β-oxidation, a common process for breaking down fatty acid-like molecules. nih.govnih.govrxlist.com This process shortens the carboxylic acid side chain of the molecule.

Preclinical investigations in animal models, such as rabbits, have identified the primary metabolites resulting from this pathway. nih.gov The β-oxidation of the latanoprost acid leads to the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites. nih.govnih.govrxlist.com In rabbit studies, the 1,2,3,4-tetranor metabolite of latanoprost acid was identified as the main metabolite found in urine and feces. nih.gov These metabolites are then primarily eliminated via the kidneys. nih.govrxlist.com Minimal metabolism of the active acid occurs within the eye itself; the significant biotransformation happens systemically. medcentral.comnih.gov

Table 2: Primary Preclinical Metabolites of Latanoprost Acid via Beta-Oxidation These metabolites are identified from studies with latanoprost acid and are the expected metabolites for its trans-isomer.

Metabolite Metabolic Pathway Primary Site of Formation Reference
1,2-dinor latanoprost acid Beta-Oxidation Liver nih.govnih.govrxlist.com
1,2,3,4-tetranor latanoprost acid Beta-Oxidation Liver nih.govnih.govrxlist.com

Esterase-Mediated Hydrolysis of trans-Latanoprost

Structure-Activity Relationship (SAR) Studies Pertaining to trans-Latanoprost Isomerism

The specific stereochemistry of prostaglandin analogues is a critical determinant of their biological activity. Latanoprost is chemically defined as the cis (or Z) isomer, referring to the configuration of the double bond between carbons 5 and 6 in the heptenoate side chain. mdpi.comblogspot.com This Z-configuration is considered important for optimal receptor binding and pharmacological effect. blogspot.com

trans-Latanoprost is the geometric isomer where this double bond is in the trans (or E) configuration. caymanchem.combertin-bioreagent.com This isomer is known to occur as an impurity in the bulk manufacturing of latanoprost. caymanchem.comresearchgate.netresearchgate.net While the biological activity of many prostaglandin isomers can differ significantly, specific published reports on the biological activity of trans-latanoprost, particularly its effect on intraocular pressure, are scarce. caymanchem.combertin-bioreagent.com However, based on SAR studies of other F-type prostaglandins (B1171923), it has been inferred that the biological activity of the trans isomer might be similar to that of the cis isomer, though this remains to be definitively established through direct comparative studies. caymanchem.combertin-bioreagent.com

The therapeutic effect of latanoprost is mediated through its active form, latanoprost acid, which acts as a potent and highly selective agonist at the prostanoid FP receptor. medcentral.comarvojournals.orghres.cahres.ca The affinity and selectivity for this receptor are strongly influenced by the molecule's three-dimensional structure. blogspot.comresearchgate.net

SAR studies have shown that the specific stereochemistry of phenyl-substituted PGF2α analogues is crucial for high-affinity binding to the FP receptor. researchgate.net The native cis (Z) configuration of the 5,6-double bond is a key structural feature that contributes to the high potency and receptor affinity of latanoprost acid. blogspot.com It is well-established that latanoprost acid is significantly more potent as a ligand for the FP receptor than its ester prodrug, latanoprost. mdpi.comcaymanchem.com Any alteration in the stereochemistry, such as the change from a cis to a trans configuration at the 5,6-double bond, would be expected to alter the way the molecule fits into the receptor's binding pocket, thereby affecting its affinity and efficacy. While direct binding affinity values for trans-latanoprost acid at the FP receptor are not widely reported, the established principles of prostaglandin SAR suggest that the precise geometry of the cis isomer is optimized for FP receptor interaction.

Table 3: Key Structural Features of Latanoprost for FP Receptor Activity

Structural Feature Role in Activity Reference
Free Carboxylic Acid (C-1) Essential for receptor binding (active form) mdpi.comcaymanchem.com
5,6-cis (Z)-Double Bond Important for optimal receptor affinity and biological activity blogspot.com
15α-Hydroxyl Group Stereoselective interaction with FP receptor researchgate.net
Phenyl Group on ω-Chain Enhances selectivity for FP receptor and improves therapeutic index entokey.comarvojournals.orgnih.gov
Saturated 13,14-Bond Improves receptor selectivity and chemical stability entokey.com

Degradation Pathways and Stability Assessment of Trans Latanoprost

Identification of Degradation Products and Their Formation Mechanisms

Forced degradation studies are instrumental in identifying the potential degradation products of trans-Latanoprost and elucidating their formation mechanisms. These studies expose the drug substance to harsh conditions, including light, acid, base, oxidizing agents, and heat, to accelerate decomposition. mdpi.comresearcher.life The primary degradation pathways include photo-induced degradation, hydrolysis, oxidation, and thermal decomposition. mdpi.comnih.gov

Photoinduced Degradation

trans-Latanoprost exhibits sensitivity to light, particularly ultraviolet (UV) radiation, which can induce rapid degradation. wikipedia.orgresearchgate.net

UV Radiation Effects : Studies have shown that UVB radiation causes a more rapid degradation of latanoprost (B1674536) compared to UVA radiation. researchgate.net Exposure to UV light is a significant factor in the degradation of latanoprost, and forced degradation studies confirm its instability under UV exposure. geneesmiddeleninformatiebank.nl In one study, exposure to a xenon lamp for one hour resulted in a significant decrease in latanoprost content, especially in combination products. mdpi.comnih.gov

Formation of Degradants : Photo-degradation can lead to the formation of various impurities. nih.govresearchgate.net In formulations containing latanoprost combined with timolol, a significant increase in a specific impurity, designated as impurity F, was observed after exposure to UV light, suggesting a potential interaction between the two active substances under photolytic stress. mdpi.comnih.gov In contrast, mono-preparations of latanoprost showed less significant degradation under the same light exposure conditions. mdpi.comnih.gov Due to this photosensitivity, it is recommended that latanoprost products be protected from light. researchgate.netgeneesmiddeleninformatiebank.nl

Hydrolytic Degradation (Acidic, Alkaline)

Hydrolysis is a primary degradation pathway for trans-Latanoprost, an ester prodrug. The ester linkage is susceptible to cleavage under both acidic and alkaline conditions, yielding the biologically active trans-Latanoprost acid. mdpi.comnih.govmedicines.org.uk

Mechanism : The hydrolysis of the isopropyl ester group converts the inactive prodrug into its active acid form. mdpi.comnih.gov This reaction is a common degradation pathway in aqueous ophthalmic solutions. mdpi.com

Alkaline Hydrolysis : Latanoprost is particularly unstable in alkaline conditions. Exposure to 0.2 M sodium hydroxide (B78521) (NaOH) can lead to the complete hydrolysis of the ester, forming 100% latanoprost acid. mdpi.comnih.gov Milder alkaline conditions also promote the formation of this degradant. mdpi.com

Acidic Hydrolysis : Acidic conditions also facilitate the hydrolysis of latanoprost to latanoprost acid. mdpi.comresearchgate.net

Influence of pH : The stability of latanoprost in aqueous solutions is highly dependent on pH. google.com Research indicates that stability decreases in environments that are too acidic or too alkaline. google.com The optimal pH range for latanoprost stability has been identified as 5.0 to 6.25. google.com Formulations are often buffered to a pH of approximately 6.7. fda.govhres.ca However, studies have shown that adjusting the pH to a range of 5.0 to 6.25 can significantly enhance stability, potentially allowing for room temperature storage. google.com Latanoprost has demonstrated stability within a pH range of 5-7. fagronacademy.us

The main degradation product from both acidic and alkaline hydrolysis is trans-Latanoprost acid, which is also referred to as impurity H. mdpi.comnih.gov

Oxidative Degradation

trans-Latanoprost is susceptible to decomposition by oxidizing agents. mdpi.com Forced degradation studies using strong oxidants like hydrogen peroxide (H₂O₂) have been conducted to characterize this pathway. researchgate.netjetir.org

Formation of Oxidation Products : Oxidative stress leads to the formation of several degradation products. researchgate.net Known oxidative degradants include the 15-keto-latanoprost and 5-keto-latanoprost derivatives. nih.govresearchgate.net

Forced Degradation Studies : Studies using 30% H₂O₂ have confirmed the formation of both known and novel impurities. researchgate.net One such study identified three known impurities (m/z 390.2, 388.5, and 430.6) and three previously unreported impurities (m/z 480.4, 426.5, and 340.2) following oxidative stress. researchgate.net These findings highlight the complexity of the oxidative degradation profile of latanoprost. researchgate.net

Thermal Degradation

Thermal stability is a significant concern for trans-Latanoprost, as the compound degrades at elevated temperatures. mdpi.comwikipedia.org

Temperature-Dependent Degradation : While stable at refrigerated (2-8°C) and room temperatures (25°C), latanoprost degradation accelerates at higher temperatures. researchgate.netnih.gov Studies have quantified this instability, showing that at 50°C, the time for 10% degradation (t90) is approximately 8.25 days, which shortens to just 1.32 days at 70°C. wikipedia.orgresearchgate.net Another study measured degradation rates of 0.15 μg/mL/day at 37°C and 0.29 μg/mL/day at 50°C. nih.govresearchgate.net

Degradation Products : Thermal stress, similar to hydrolysis, can generate trans-Latanoprost acid (impurity H). mdpi.com Therefore, maintaining proper storage conditions is crucial to prevent the loss of the active ingredient and the formation of degradants. wikipedia.orgresearchgate.net

Stability-Indicating Analytical Method Development

To ensure the quality and stability of trans-Latanoprost formulations, the development of stability-indicating analytical methods is essential. These methods must be able to separate the intact drug from its various degradation products, process-related impurities, and isomers. mdpi.comresearcher.life

Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS/MS) detectors, are the most common techniques employed. mdpi.comresearchgate.netjetir.org These methods have been developed to quantify latanoprost and its related substances simultaneously. mdpi.com

Method Validation : Developed methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure they are specific, precise, accurate, linear, and robust. nih.govjetir.org The specificity is confirmed through forced degradation studies, which demonstrate that the method can resolve degradation product peaks from the main drug peak. mdpi.comjetir.org

Separation Capabilities : Advanced methods can separate trans-Latanoprost from its key degradants like trans-Latanoprost acid and 15-keto-latanoprost, as well as its isomers ((15S)-latanoprost, 5,6-trans-Latanoprost) and other process impurities. mdpi.comresearcher.life For instance, a method using a combined chiral and cyano column system has been shown to effectively separate these various compounds. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for latanoprost in one RP-HPLC method were found to be 0.000125 µg/ml and 0.00125 µg/ml, respectively. jetir.org

The following table summarizes the results of a forced degradation study used to validate a stability-indicating method.

Stress ConditionConditions AppliedDegradation of Latanoprost (%)Observations
Acid Degradation0.1N HCl, 1h19Formation of latanoprost acid.
Alkaline Degradation0.1N NaOH, 1h18.4Significant formation of latanoprost acid.
Oxidative Degradation5% H₂O₂, 80°C, 30minData not specifiedFormation of multiple oxidative impurities.
Thermal DegradationHeat at 40°C, 48hData not specifiedDegradation observed.
Photolytic DegradationWhite light, 24hData not specifiedDegradation observed.

Table adapted from data presented in a stability-indicating assay study. jetir.org

Influence of Excipients and Formulation Components on Isomeric Stability

The stability of trans-Latanoprost, including its isomeric form, is significantly affected by the excipients and other components within the ophthalmic solution. mdpi.comgoogle.com

Effect of Other Active Ingredients : Co-formulation with other active substances can impact latanoprost's stability. For example, in products containing both latanoprost and timolol, degradation under UV light is much more pronounced than in latanoprost-only formulations. mdpi.comnih.gov This suggests a synergistic degradation mechanism, possibly involving the formation of impurity F. mdpi.comnih.gov

pH and Buffers : As discussed, pH is a critical factor. The use of phosphate (B84403) buffers to maintain a pH between 5.0 and 6.25 is crucial for minimizing hydrolytic degradation. geneesmiddeleninformatiebank.nlgoogle.com Generic formulations have shown significant variability in pH, which can affect stability. aoa.org

Preservatives : Benzalkonium chloride (BAK) is a common preservative used in latanoprost eye drops. geneesmiddeleninformatiebank.nlfda.gov While essential for maintaining sterility, its interaction with latanoprost and other components, especially in combination products, needs to be considered. mdpi.comnih.gov

Stabilizing Agents : To improve stability, especially for storage at room temperature, various stabilizing agents have been investigated. The addition of ε-aminocaproic acid has been shown to stabilize latanoprost. google.com Another approach involves the use of surfactants or 2-hydroxypropyl-β-cyclodextrin. nih.gov These agents can form micelles or inclusion complexes that shield the vulnerable ester group of latanoprost from hydrolysis. nih.gov

Packaging : The type of container is also vital. Latanoprost is a lipophilic compound that can be absorbed into certain types of plastic containers. nih.govresearchgate.net Studies have shown that packaging in thermally sealed, gas-tight containers provides better stability compared to other packaging types. researchgate.netnih.govresearchgate.net

Strategies for Enhancing the Chemical Stability of Latanoprost Formulations Regarding trans-Isomer Content

The isomerization of latanoprost to its 5,6-trans isomer is a significant degradation pathway that can impact the quality and efficacy of ophthalmic solutions. nih.gov The formation of this and other degradation products is influenced by factors such as pH, temperature, light exposure, and the composition of the formulation. researchgate.netnih.gov Consequently, various strategies have been developed to enhance the chemical stability of latanoprost formulations and minimize the level of the trans-isomer. These strategies primarily focus on optimizing formulation parameters and packaging.

A key factor in maintaining the stability of latanoprost is the control of pH. Studies have shown that latanoprost is most stable in a specific pH range. google.com For instance, research indicates that adjusting the pH of an ophthalmic solution to a range of 5.0 to 6.25 can significantly stabilize latanoprost, making it suitable for storage at room temperature. google.com The innovator product, Xalatan®, is formulated at a pH of approximately 6.7. cbg-meb.nl However, investigations into the stability of latanoprost at different pH values have demonstrated that deviations from the optimal range can lead to increased degradation. google.com

The inclusion of various excipients in the formulation also plays a crucial role in the stability of latanoprost. Non-ionic surfactants and cyclodextrins have been shown to enhance the stability of latanoprost eye drops. nih.gov For example, the addition of polyoxyl 40 stearate (B1226849) and polyethylene (B3416737) glycol monostearate can improve stability at room temperature. nih.govresearchgate.net It is proposed that these surfactants form micelles that encapsulate the latanoprost molecule, thereby inhibiting hydrolysis. researchgate.net Specifically, the interaction between the ester group of latanoprost and the complex micelle is thought to prevent degradation. nih.gov

Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have also been successfully employed to increase the stability of latanoprost formulations. nih.govthaiscience.info By forming inclusion complexes, cyclodextrins can shield the labile ester group of latanoprost from hydrolysis. nih.gov A study demonstrated that latanoprost eye drops containing HP-β-CD were stable for at least six months at 25°C and 60% relative humidity. nih.govthaiscience.info Another investigation showed that a formulation with a non-ionic surfactant remained stable for up to 24 months under the same conditions. nih.gov The use of propylamino-β-cyclodextrin has also been shown to increase the chemical stability of latanoprost. nih.gov

Furthermore, the choice of packaging is a critical determinant of latanoprost stability. Latanoprost is sensitive to light and oxidation. researchgate.netnih.gov Therefore, protecting the formulation from light is essential. geneesmiddeleninformatiebank.nl Studies have shown that exposure to UV radiation can cause rapid degradation of latanoprost. researchgate.netarvojournals.org As such, latanoprost formulations are typically packaged in containers that offer light protection, and it is recommended to keep the product in its outer carton. geneesmiddeleninformatiebank.nl Additionally, the use of thermally sealed, gas-tight packaging has been found to improve the stability of latanoprost, particularly in generic formulations. researchgate.netnih.gov This type of packaging helps to prevent oxidative degradation. researchgate.net

The table below summarizes the findings from various studies on the stability of latanoprost formulations under different conditions and with different excipients.

Formulation StrategyKey FindingsReference
pH Adjustment Adjusting pH to 5.0-6.25 stabilizes latanoprost for room temperature storage. google.com
Non-ionic Surfactants Polyoxyl 40 stearate and polyethylene glycol monostearate inhibit hydrolysis by forming protective micelles. A formulation with a non-ionic surfactant was stable for up to 24 months at 25°C and 60% relative humidity. nih.govresearchgate.net
Cyclodextrins 2-hydroxypropyl-β-cyclodextrin and propylamino-β-cyclodextrin form inclusion complexes, shielding the ester group and enhancing stability. Formulations with 2-hydroxypropyl-β-cyclodextrin were stable for at least 6 months at 25°C and 60% relative humidity. nih.govthaiscience.info
Light Protection Latanoprost is unstable under UV exposure. Packaging that protects from light is crucial for stability. geneesmiddeleninformatiebank.nlresearchgate.net
Gas-Tight Packaging Thermally sealed, gas-tight containers improve stability by preventing oxidation. researchgate.netnih.gov

In forced degradation studies, various stress conditions have been applied to evaluate the stability of latanoprost and the formation of its degradation products, including the trans-isomer. These studies have confirmed that extreme pH conditions, oxidation, light, and heat are significant factors in the degradation of latanoprost. researchgate.netnih.gov For example, one study showed that at elevated temperatures of 50°C and 70°C, the time for 10% degradation (t90) was 8.25 days and 1.32 days, respectively. researchgate.net

The development of analytical methods capable of separating latanoprost from its isomers and degradation products is crucial for assessing the effectiveness of these stability-enhancing strategies. mdpi.com A method has been developed that allows for the separation of latanoprost from the 5,6-trans latanoprost isomer, among other related substances, which is essential for monitoring the stability of different formulations. mdpi.com

Advanced Research Topics and Future Directions in Trans Latanoprost Studies

Novel Pharmacological Target Identification for Isomeric Prostaglandins (B1171923)

The exploration of novel pharmacological targets for isomeric prostaglandins, including trans-Latanoprost, is a burgeoning field of research. While cis-Latanoprost primarily exerts its effects through the prostanoid FP receptor, the specific targets of its trans-isomer remain largely uncharacterized. medsafe.govt.nz The potential for trans-Latanoprost to interact with other prostaglandin (B15479496) receptors or even entirely new signaling pathways presents an exciting avenue for drug discovery.

Recent advancements in network pharmacology offer a powerful approach to identify new therapeutic targets. mdpi.com By analyzing the complex interplay of proteins and signaling pathways associated with conditions like glaucoma, researchers can pinpoint novel molecular entities that may be modulated by prostaglandin isomers. mdpi.com For instance, studies have identified proteins such as IL-6 and HIF1A as central nodes in glaucoma-related networks, suggesting they could be potential targets for drugs like trans-Latanoprost. mdpi.com

Development of Isomer-Specific Probes and Tools for Mechanistic Research

A significant hurdle in elucidating the specific biological roles of trans-Latanoprost is the lack of isomer-specific probes and research tools. The development of such tools is crucial for distinguishing the effects of the trans-isomer from its cis-counterpart and for dissecting its unique mechanisms of action.

The synthesis of biotinylated probes, for example, has proven effective in identifying novel protein targets for natural compounds. nih.gov A similar strategy could be employed for trans-Latanoprost, enabling the isolation and identification of its binding partners within the cell. Furthermore, advancements in mass spectrometry, particularly tandem mass spectrometry (MS³), coupled with silver cationization, are enabling the identification and imaging of prostaglandin isomers with greater specificity. nih.govacs.org These techniques hold the promise of visualizing the distribution of trans-Latanoprost within tissues and cells, providing invaluable insights into its localized functions.

Computational Modeling and Molecular Dynamics Simulations of trans-Latanoprost Interactions

Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools in modern drug discovery, offering atomic-level insights into drug-receptor interactions. mdpi.comnih.gov These in silico approaches are being increasingly applied to study the interactions of prostaglandin analogues, including the potential binding of trans-Latanoprost to various receptors. acs.orgresearchgate.net

MD simulations can be used to predict the binding affinity and conformational changes of trans-Latanoprost when interacting with known prostaglandin receptors or other potential targets. mdpi.comnih.gov By comparing these simulations with those of the cis-isomer, researchers can gain a deeper understanding of the structural determinants of isomer-specific binding and activity. For example, MD simulations have been used to study the interaction of prostaglandin H2 analogues with prostacyclin synthase, revealing ligand-specific conformational changes in the enzyme. acs.org Such studies can guide the design of future experiments and the development of novel therapeutic agents based on the trans-Latanoprost scaffold.

Comparative Omics-Based Approaches in Preclinical Models (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies, such as proteomics and metabolomics, has revolutionized our ability to study complex biological systems. frontiersin.orgoup.com Comparative omics-based approaches in preclinical models offer a powerful strategy to uncover the unique biological effects of trans-Latanoprost. By comparing the proteomic and metabolomic profiles of cells or tissues treated with trans-Latanoprost versus its cis-isomer or a vehicle control, researchers can identify distinct molecular signatures associated with the trans-isomer's activity.

These approaches can reveal changes in protein expression and metabolite levels that are unique to trans-Latanoprost, providing clues to its mechanism of action and potential therapeutic applications. frontiersin.orgnih.gov For instance, integrated proteomics and metabolomics have been used to identify key metabolic pathways altered in disease states, which could then be investigated as potential targets for prostaglandin isomers. frontiersin.org

Table 1: Potential Applications of Omics in trans-Latanoprost Research

Omics ApproachPotential ApplicationResearch Focus
Proteomics Identification of novel protein targets and signaling pathways modulated by trans-Latanoprost.- Differential protein expression analysis- Post-translational modification profiling
Metabolomics Elucidation of metabolic pathways affected by trans-Latanoprost.- Untargeted and targeted metabolite profiling- Flux analysis
Transcriptomics Analysis of gene expression changes induced by trans-Latanoprost.- RNA sequencing- Microarray analysis

Exploration of Unique Biological Activities Independent of the cis-Isomer

While the biological activity of trans-Latanoprost is often presumed to be similar to its cis-isomer, there is a growing interest in exploring its unique biological activities. ebiohippo.comcaymanchem.com It is plausible that the distinct stereochemistry of trans-Latanoprost could lead to interactions with different biological targets, resulting in pharmacological effects that are independent of the well-characterized actions of cis-Latanoprost.

Initial research suggests that while some biological activities might be shared, the potency and specific effects could differ. mdpi.com Future research should focus on screening trans-Latanoprost against a wide range of biological assays to identify any novel activities. This could include investigating its effects on inflammation, angiogenesis, and other cellular processes beyond its potential role in regulating intraocular pressure. The discovery of unique biological activities for trans-Latanoprost could open up new therapeutic avenues for this intriguing compound.

Table 2: Investigational Areas for Unique Activities of trans-Latanoprost

Biological AreaPotential Effect of trans-LatanoprostRationale
Inflammation Modulation of pro-inflammatory or anti-inflammatory pathways.Prostaglandins are key mediators of inflammation.
Angiogenesis Inhibition or stimulation of new blood vessel formation.Prostaglandins can influence vascular endothelial growth factor (VEGF) pathways. mdpi.com
Neuroprotection Protection of retinal ganglion cells or other neuronal populations.Some prostaglandin analogues have shown neuroprotective effects.
Cell Proliferation Effects on the growth and division of various cell types.Prostaglandins can regulate cell cycle progression.

Q & A

Q. How do formulation excipients (e.g., benzalkonium chloride) impact LP stability and HPLC quantification?

  • Methodological Answer : Preservatives can oxidize LP, necessitating antioxidant additives (e.g., EDTA) in mobile phases. Preservative-free formulations require stability testing under accelerated conditions (40°C/75% RH) to validate shelf-life .

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